molecular formula C12H12ClN3OS B1517602 5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1000932-24-0

5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1517602
M. Wt: 281.76 g/mol
InChI Key: LWKPWOKNZHXRJR-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also has a chloromethyl group (-CH2Cl) and a 4-methylbenzyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiadiazole ring. The chloromethyl group could be introduced through a halogenation reaction, where a chlorine atom replaces a hydrogen atom in a methyl group . The 4-methylbenzyl group could be attached through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and the various attached groups. The thiadiazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. The chloromethyl and 4-methylbenzyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the chloromethyl group could potentially be replaced by other groups in a substitution reaction . The thiadiazole ring could also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloromethyl group could make the compound more reactive. The thiadiazole ring could also influence the compound’s properties .

Scientific Research Applications

Synthesis and Pharmacological Applications Compounds incorporating the 1,3,4-thiadiazole moiety have been extensively investigated for their pharmacological potential. For instance, a study by Gomha et al. (2017) explored the synthesis of thiazole and 1,3,4-thiadiazole derivatives, revealing their potent anticancer activities. Such compounds demonstrate the versatility of thiadiazole derivatives in drug discovery, particularly in designing new anticancer agents. The study emphasized the role of structural modifications in enhancing biological activity, suggesting the potential of 5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide in similar applications (Gomha et al., 2017).

Antimicrobial and Antifungal Activities The antimicrobial properties of thiadiazole derivatives have been documented in various studies. For example, Sangapure and Basawaraj (2004) reported on the synthesis and biological activities of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and related compounds possessing a benzofuran moiety, which exhibited significant antibacterial and antifungal activities. This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents, including compounds with the 5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide structure (Sangapure & Basawaraj, 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if the compound is toxic, it could pose a risk if ingested, inhaled, or absorbed through the skin .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, research could be conducted to improve the synthesis of this compound, making it more efficient or environmentally friendly .

properties

IUPAC Name

5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-8-2-4-9(5-3-8)7-14-11(17)12-16-15-10(6-13)18-12/h2-5H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKPWOKNZHXRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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